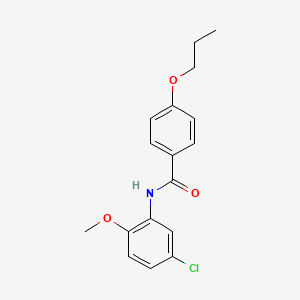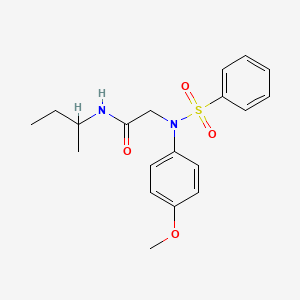
N-(5-chloro-2-methoxyphenyl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-propoxybenzamide (known as Cmpd-1) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
Cmpd-1 inhibits the activity of CK2, which is a serine/threonine protein kinase involved in various cellular processes. CK2 is overexpressed in many types of cancer and is associated with tumor growth and survival. Cmpd-1 binds to the ATP-binding site of CK2 and prevents its phosphorylation activity. This leads to the inhibition of downstream signaling pathways and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Cmpd-1 has been shown to have various biochemical and physiological effects. It inhibits the activity of CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. In addition, Cmpd-1 has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to protect neuronal cells from oxidative stress and prevent neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using Cmpd-1 in lab experiments is its specificity for CK2 inhibition, which allows for the study of downstream signaling pathways and cellular processes. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of Cmpd-1. One direction is the development of more potent and selective CK2 inhibitors for therapeutic applications. Another direction is the investigation of the role of CK2 in other diseases, such as diabetes and cardiovascular diseases. Furthermore, the study of the pharmacokinetics and pharmacodynamics of Cmpd-1 in vivo can provide valuable information for its clinical development. Finally, the combination of Cmpd-1 with other chemotherapeutic agents or immunotherapies can enhance its efficacy and reduce drug resistance.
Synthesis Methods
The synthesis of Cmpd-1 involves the reaction of 4-propoxybenzoyl chloride with 5-chloro-2-methoxyaniline in the presence of a base. The resulting product is then treated with propylamine to obtain Cmpd-1. The purity of the compound is confirmed by analytical methods such as HPLC and NMR spectroscopy.
Scientific Research Applications
Cmpd-1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, Cmpd-1 has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to protect neuronal cells from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-10-22-14-7-4-12(5-8-14)17(20)19-15-11-13(18)6-9-16(15)21-2/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKWVGCYGOQBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-propoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5037065.png)
![N-(3-chlorophenyl)-2-[3-oxo-1-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide](/img/structure/B5037081.png)
![N-(2-chlorophenyl)-2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5037088.png)
![2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5037092.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5037101.png)



![N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5037141.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5037143.png)
![1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B5037156.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5037172.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B5037174.png)